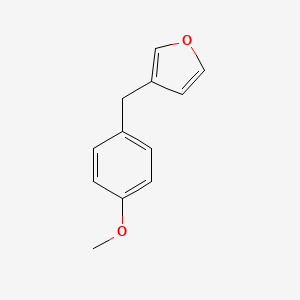

3-(4-Methoxybenzyl)furan

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H12O2 |

|---|---|

Molecular Weight |

188.22 g/mol |

IUPAC Name |

3-[(4-methoxyphenyl)methyl]furan |

InChI |

InChI=1S/C12H12O2/c1-13-12-4-2-10(3-5-12)8-11-6-7-14-9-11/h2-7,9H,8H2,1H3 |

InChI Key |

ZFEWMRAZXABKCQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=COC=C2 |

Origin of Product |

United States |

Mechanistic Investigations into the Reactivity of 3 4 Methoxybenzyl Furan and Its Analogues

Reaction Pathway Elucidation

The reactivity of the furan (B31954) ring in 3-(4-Methoxybenzyl)furan and its analogues is a subject of detailed mechanistic studies, particularly concerning ring-opening and decarbonylation processes, the influence of side-chain functionalities, and stereochemical control in its reactions.

Mechanistic Studies of Ring Opening and Decarbonylation Processes

The pyrolysis of furan and its derivatives to produce carbon monoxide (CO) is understood to proceed through a mechanism that begins with the ring opening of the furan to form an aldehyde group, which is then followed by decarbonylation. rsc.orgrsc.org Quantum chemical calculations have been employed to investigate this process for furan and its derivatives like furfural (B47365), furfuryl alcohol, and 5-hydroxymethylfurfural (B1680220). rsc.orgrsc.org

The presence of side-chain functional groups on the furan ring has been shown to promote the ring-opening reaction. rsc.orgrsc.org These functional groups can lower the bond energy of the C–O bond within the furan ring, making it more susceptible to cleavage and thereby reducing the energy barrier for decarbonylation. rsc.orgrsc.org For instance, the energy barrier for the rate-determining step in the formation of CO from furan is higher than that for furfural and furfuryl alcohol. rsc.orgrsc.org

On metal surfaces such as Pd(111), the decomposition of furan also initiates with the opening of the ring at the C–O bond. rsc.org This leads to the formation of an aldehyde species which can then undergo further reactions. rsc.org In the presence of hydrogen, the hydrogenation of an α-carbon of the furan ring can also facilitate ring opening, indicating that hydrofuran is a key reactive intermediate in both hydrogenation and ring-opening pathways. rsc.org

The decarbonylation of furfural to furan on catalysts like Ni/SBA-15 is a significant industrial process. scirp.org At higher temperatures, the decarbonylation reaction is favored, leading to the production of furan. scirp.orgdtu.dk Mechanistic studies suggest that furfural adsorbs onto the catalyst surface, forming an acyl species that is a precursor to the decarbonylation reaction, yielding furan and CO. scirp.org

Influence of Side-Chain Functional Groups on Furan Ring Reactivity

The nature and position of side-chain functional groups on the furan ring significantly influence its reactivity. Theoretical studies have shown that the presence of more side-chain functional groups on the furan ring facilitates the ring-opening reaction. rsc.orgrsc.org This is attributed to a decrease in the population number of the C–O bonds in the furan ring, which weakens these bonds. rsc.orgrsc.org

In Diels-Alder reactions, the electronic properties of substituents on the furan ring play a crucial role. Electron-donating groups on the furan increase the exergonicity of the reaction, while electron-withdrawing groups have the opposite effect, assuming steric factors are not dominant. nih.gov This is because substituents that lower the activation energy for the forward reaction also tend to lead to a more exergonic reaction. nih.gov The primary influence of these substituents appears to be the stabilization or destabilization of the furan ground state, with a less pronounced effect on the transition state and the product. nih.gov

Substitution at the 3-position of the furan ring generally leads to more exergonic Diels-Alder reactions compared to substitution at the 2-position. nih.gov This is because a portion of the conjugation energy is retained in the resulting adducts. nih.gov Furthermore, noncovalent interactions, such as hydrogen bonding between a furan substituent and the dienophile, can also enhance the reaction rate. nih.gov

In the context of pyrolysis, different side-chain functional groups can lead to varied product distributions. rsc.orgrsc.org For example, the pyrolysis of furan, 2-methyl furan, furfural, and furfuryl alcohol at high temperatures results in different product profiles. rsc.orgrsc.org

Stereochemical Control and Selectivity in Furan Reactions

Stereochemical control is a critical aspect of reactions involving furans, particularly in cycloaddition reactions where new stereocenters are formed. In the intramolecular Diels-Alder reaction of substituted furans, high stereoselectivity can be achieved when sterically demanding groups are present on the bridging chain connecting the furan and the dienophile. acs.org

In [4+3] cycloadditions of furans with oxyallyl cations, the stereochemical outcome can be directed by the substituents on the chiral auxiliary attached to the oxyallyl cation. rsc.org For instance, a phenyl substituent on an oxazolidinone auxiliary can lead to a specific diastereomer through a CH-π interaction between the furan and the phenyl group, directing the approach of the furan. rsc.org Replacing the phenyl group with a benzyl (B1604629) group removes this stabilizing interaction, leading to a reversal of diastereoselectivity driven by steric repulsion. rsc.org

The stereoselectivity of the Diels-Alder reaction between furan and dienophiles like maleic anhydride (B1165640) and maleimide (B117702) is subject to thermodynamic versus kinetic control. researchgate.net While the endo isomer is formed faster (kinetic control), the exo isomer is thermodynamically more stable. researchgate.net The low thermodynamic stability of the furan [4+2] adducts allows for retro-Diels-Alder reactions, which can lead to the eventual dominance of the more stable exo product. researchgate.net

Theoretical and Computational Mechanistic Studies

Theoretical and computational methods, particularly quantum chemical calculations and Density Functional Theory (DFT), are indispensable tools for elucidating the complex reaction mechanisms of furan derivatives.

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations have been extensively used to study the pyrolysis of furan and its derivatives. rsc.orgrsc.org These calculations have helped to map out the potential energy surfaces for various reaction pathways, including ring opening and decarbonylation. rsc.orgrsc.org For example, ab initio calculations at different levels of theory have been used to determine the thermochemistry and rate parameters for key reactions in furan pyrolysis, identifying the dominant pathways leading to decomposition products. researchgate.net

In the context of cycloaddition reactions, quantum chemical methods are employed to investigate the mechanism and selectivity. bohrium.com For the [3+2] cycloaddition of aryl nitrile oxides with furanones, these calculations can help to identify the different possible reaction channels and predict the most likely products. bohrium.com Such studies can elucidate whether the reaction proceeds through a concerted or stepwise mechanism by analyzing the transition state structures and activation energies. bohrium.com

Furthermore, quantum chemical calculations have been instrumental in understanding the formation of furan in interstellar space. oup.com By studying the reaction mechanism between potential precursors like the CCH radical and syn-vinyl alcohol, researchers can assess the viability of different formation pathways under interstellar conditions. oup.com

Density Functional Theory (DFT) for Transition State Characterization

Density Functional Theory (DFT) is a widely used computational method for characterizing the transition states of reactions involving furan derivatives. By optimizing the geometries of reactants, products, and transition states, DFT calculations provide crucial information about activation energies and reaction thermodynamics. scielo.br

DFT is also employed to study the chemo- and regioselectivity of cycloaddition reactions. bohrium.com In the [3+2] cycloaddition of aryl nitrile oxides with 5-acetoxy-2(5H)-furanone, DFT calculations, in conjunction with various functionals, have been used to determine that the selectivity is not significantly affected by the nature of the substituent on the aryl nitrile oxide. bohrium.com Intrinsic Reaction Coordinate (IRC) calculations, a feature of DFT studies, can confirm that a calculated transition state correctly connects the reactants and products along the reaction path. bohrium.comoup.com

The reliability of DFT results can be benchmarked against experimental data or higher-level computational methods. rsc.org In the study of the [3+2] cycloaddition between a furan-imine oxide and styrene, different DFT functionals were compared to ensure the accuracy of the predicted reaction pathways and regioselectivity. rsc.org

Spectroscopic and Advanced Analytical Characterization in Furan Research

Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) is instrumental in identifying the number and types of hydrogen atoms in a molecule. For furan (B31954) derivatives, characteristic signals in the aromatic region can confirm the presence of the furan ring. For instance, in a related compound, 5-(4-methoxyphenyl)-furan-2-carbaldehyde, the furan protons appear as distinct signals in the ¹H NMR spectrum. shd-pub.org.rs The chemical shifts (δ) of protons are influenced by their local electronic environment. For example, the protons on a furan ring typically appear at δ 6.22 and 7.33 ppm. rsc.org

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of a molecule. Each unique carbon atom gives rise to a distinct signal, allowing for the determination of the total number of carbon atoms. The chemical shifts in ¹³C NMR are indicative of the type of carbon (e.g., aromatic, aliphatic, carbonyl). For furan moieties, characteristic signals for the carbon atoms of the ring are observed, which can be distinguished from the signals of other parts of the molecule. rsc.org For instance, in a study of furan-3(2H)-imine derivatives, the spiro quaternary carbon and the α-imine carbon were identified by their characteristic ¹³C NMR signals at δ = 89.1–92.6 ppm and δ = 92.4–93.9 ppm, respectively. royalsocietypublishing.orgroyalsocietypublishing.org

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between atoms. princeton.eduemerypharma.commnstate.edu

COSY experiments reveal correlations between protons that are coupled to each other, typically through two or three bonds. This helps in assembling molecular fragments by identifying neighboring protons. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. princeton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful 2D-NMR technique that provides information about the spatial proximity of atoms, regardless of whether they are directly bonded. princeton.edu This is particularly useful for determining the conformation and stereochemistry of a molecule by observing through-space interactions between protons that are close to each other. researchgate.net The analysis of NOESY spectra can help to establish the relative orientation of different parts of the molecule, such as the furan ring and the methoxybenzyl group in 3-(4-Methoxybenzyl)furan. rsc.org

A representative table of expected NMR data for furan derivatives is presented below.

| Technique | Key Information Provided | Example Application |

| ¹H NMR | Number and environment of protons | Identification of furan ring protons. rsc.org |

| ¹³C NMR | Carbon skeleton of the molecule | Confirmation of the number and type of carbon atoms. royalsocietypublishing.orgroyalsocietypublishing.org |

| COSY | ¹H-¹H coupling networks | Establishing proton connectivity. emerypharma.com |

| HMBC | Long-range ¹H-¹³C correlations | Linking molecular fragments. rsc.org |

| NOESY | Through-space ¹H-¹H interactions | Determining molecular conformation. researchgate.net |

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular weight and elemental composition of a compound. rsc.org When coupled with a soft ionization technique like Electrospray Ionization (ESI), it allows for the accurate mass measurement of the intact molecule, often as a protonated species [M+H]⁺. royalsocietypublishing.orgroyalsocietypublishing.orgrsc.org This high degree of accuracy enables the unambiguous determination of the molecular formula, which is a critical step in the identification of a new compound. rsc.org The combination of ¹H and ¹³C NMR with ESI-HRMS provides a powerful and comprehensive approach to the structural elucidation of furan derivatives. mdpi.com

| Technique | Data Obtained | Significance |

| ESI-HRMS | High-resolution mass-to-charge ratio | Confirms the elemental composition and molecular formula of the compound. royalsocietypublishing.orgroyalsocietypublishing.orgrsc.orgmdpi.com |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman, provides information about the functional groups present in a molecule.

FT-IR Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. ijirset.comrsc.orgrsc.org Specific functional groups absorb at characteristic frequencies, making FT-IR a valuable tool for identifying the presence of groups such as C=O (carbonyl), C-O (ether), and aromatic rings. For furan derivatives, characteristic peaks corresponding to the furan ring and other functional groups in the molecule would be expected. ijirset.comnih.gov

FT-Raman Spectroscopy: FT-Raman spectroscopy is a complementary technique to FT-IR. It involves irradiating a sample with a laser and detecting the scattered light. The resulting spectrum also reveals information about the vibrational modes of the molecule and can be particularly useful for symmetric bonds that are weak absorbers in the IR. researchgate.netrjptonline.org

A summary of expected vibrational spectroscopy data is provided below.

| Technique | Key Information | Example Application |

| FT-IR | Presence of functional groups | Identification of carbonyl and ether linkages. ijirset.comnih.gov |

| FT-Raman | Complementary vibrational data | Confirmation of molecular structure. researchgate.netrjptonline.org |

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional structure of a molecule in the solid state. rsc.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the exact positions of all atoms in the molecule, as well as the bond lengths and angles. This provides an unambiguous confirmation of the molecular structure and can reveal details about intermolecular interactions in the crystal lattice. iucr.orgnih.gov For furan-containing compounds, X-ray crystallography can definitively establish the relative orientation of the furan ring and its substituents. iucr.orgnih.gov

| Technique | Data Obtained | Significance |

| X-ray Crystallography | Atomic coordinates, bond lengths, bond angles | Unambiguous determination of the three-dimensional molecular structure in the solid state. rsc.orgiucr.orgnih.gov |

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are essential for the separation, purification, and quantification of compounds in a mixture. High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are widely used in the analysis of furan derivatives.

HPLC: HPLC is a powerful technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. shd-pub.org.rsdoi.orggoogle.comepa.gov It is routinely used to assess the purity of synthesized compounds and to isolate them from reaction mixtures. shd-pub.org.rs The retention time of a compound in an HPLC system is a characteristic property that can be used for its identification. nih.gov For furan derivatives, HPLC methods can be developed to separate the target compound from starting materials, byproducts, and other impurities. shd-pub.org.rsnih.govresearchgate.net

UHPLC: UHPLC is an evolution of HPLC that uses smaller stationary phase particles and higher pressures to achieve faster separations with higher resolution and sensitivity. chromatographyonline.comnih.gov This technique is particularly advantageous for the analysis of complex samples and for high-throughput screening. The development of a UHPLC method for this compound would allow for rapid and efficient analysis of its purity.

| Technique | Purpose | Key Parameters |

| HPLC | Separation, purification, and quantification | Stationary phase, mobile phase composition, flow rate, detection wavelength. shd-pub.org.rsnih.gov |

| UHPLC | High-resolution separation and quantification | Smaller particle size columns, higher operating pressures, leading to faster analysis times. chromatographyonline.comnih.gov |

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS/MS) and Flame Ionization Detection (FID)

Gas Chromatography (GC) is a cornerstone technique for the separation and analysis of volatile and semi-volatile compounds, making it highly suitable for furan derivatives like this compound. When coupled with detectors such as Mass Spectrometry (MS/MS) or a Flame Ionization Detector (FID), it provides powerful tools for both qualitative and quantitative analysis.

GC-MS/MS has become a preferred method for detecting trace amounts of furan compounds with high sensitivity and specificity. researchgate.net The process involves injecting a sample into the GC, where it is vaporized. An inert carrier gas, typically helium, transports the vaporized analytes through a capillary column. mdpi.com The choice of column is critical for separating isomers; for instance, an HP-5MS column is commonly used and has demonstrated the ability to separate various furan derivatives within a short analysis time. researchgate.netmdpi.comnih.gov As compounds elute from the column at characteristic retention times, they enter the mass spectrometer. Here, they are ionized, fragmented, and detected based on their mass-to-charge ratios, allowing for structural elucidation and confident identification. researchgate.net The use of tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode further enhances selectivity and sensitivity, which is crucial for complex matrices. mdpi.comnih.gov

GC-FID is another robust technique used for the quantitative analysis of furans. nih.gov While it does not provide the structural information of a mass spectrometer, the FID offers high sensitivity and a wide linear range for carbon-based compounds. researchgate.net After separation on the GC column, the analytes are combusted in a hydrogen-air flame. This combustion produces ions that generate a current proportional to the amount of analyte present. nih.gov This makes GC-FID an excellent and cost-effective choice for quantifying known furan compounds when structural confirmation is not the primary goal. researchgate.net

Standard mixtures of furan compounds are often used to determine retention times and create calibration curves for accurate quantification with either detection method. metasci.ca The selection between GC-MS/MS and GC-FID depends on the specific research goal, whether it is the identification of unknowns in a complex sample or the precise quantification of a target analyte like this compound. researchgate.netnih.gov

Table 1: Typical GC Parameters for Furan Derivative Analysis

| Parameter | Typical Setting | Source(s) |

| GC Column | HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm) | mdpi.comnih.gov |

| Carrier Gas | Helium | mdpi.com |

| Flow Rate | 1 mL/min | mdpi.com |

| Injector Temp. | 260-280 °C | mdpi.compfigueiredo.org |

| Oven Program | Initial: 32-35°C, hold 4-5 min; Ramp: 3-20°C/min to 200-250°C | mdpi.compfigueiredo.org |

| Detector | MS, MS/MS, or FID | nih.govnih.gov |

Headspace Solid-Phase Microextraction (HS-SPME) Techniques for Volatile Analysis

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique widely used for the extraction and pre-concentration of volatile and semi-volatile organic compounds (VOCs) from various sample matrices before GC analysis. nih.govjfda-online.comfrontiersin.org This method is particularly advantageous for analyzing trace levels of furan derivatives, including this compound, in complex samples such as food, beverages, and environmental materials. pfigueiredo.orgchromatographyonline.com

The HS-SPME procedure involves exposing a fused-silica fiber coated with a stationary phase to the headspace (the gas phase above the sample) in a sealed vial. nih.gov Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. The choice of fiber coating is critical for extraction efficiency and selectivity. For furan analysis, carboxen/polydimethylsiloxane (CAR/PDMS) fibers are frequently reported as being highly effective. nih.govnih.gov

Several parameters must be optimized to maximize the extraction efficiency. frontiersin.org These include:

Extraction Temperature and Time: Heating the sample vial (e.g., to 32-70°C) increases the vapor pressure of the analytes, facilitating their transfer to the headspace. nih.govfrontiersin.org The duration of fiber exposure must be sufficient to allow for equilibrium or consistent pre-equilibrium conditions. nih.gov

Ionic Strength: The addition of salt (e.g., NaCl) to aqueous samples can increase the ionic strength of the solution, which reduces the solubility of organic analytes and promotes their release into the headspace, a phenomenon known as the "salting-out" effect. nih.govfrontiersin.org

Agitation: Stirring or agitation of the sample during extraction helps to accelerate the mass transfer of analytes from the sample into the headspace, leading to faster and more efficient extraction. nih.gov

After extraction, the fiber is withdrawn and transferred to the hot injector of a gas chromatograph, where the adsorbed analytes are thermally desorbed and introduced into the GC column for separation and detection. pfigueiredo.org The combination of HS-SPME with GC-MS provides a powerful, highly sensitive, and automated method for the identification and quantification of volatile furan compounds. chromatographyonline.comnih.govresearchgate.net

Table 2: Common HS-SPME Conditions for Volatile Furan Analysis

| Parameter | Typical Setting | Source(s) |

| SPME Fiber | Carboxen/Polydimethylsiloxane (CAR/PDMS) | nih.govnih.gov |

| Sample Volume | 1-5 g or mL | mdpi.comfrontiersin.org |

| Salt Addition | Saturated NaCl solution | nih.govfrontiersin.org |

| Equilibration Temp. | 32-70 °C | nih.govfrontiersin.org |

| Equilibration Time | 15-60 min | mdpi.comfrontiersin.org |

| Extraction Time | 15-60 min | mdpi.comfrontiersin.org |

| Desorption Temp. | 250-260 °C | pfigueiredo.orgfrontiersin.org |

| Desorption Time | 3-4 min | pfigueiredo.orgfrontiersin.org |

Surface Analysis Techniques (e.g., Atomic Force Microscopy for Protective Layer Characterization)

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique capable of characterizing materials at the nanoscale. mdpi.com While not typically used to analyze small molecules like this compound directly, AFM is an indispensable tool in furan research for characterizing the surface of furan-based polymers and coatings. researchgate.netnih.gov These polymers, which incorporate the furan moiety into their backbone, are investigated for applications such as sustainable electronics and protective layers. researchgate.net

AFM operates by scanning a sharp tip, attached to a flexible cantilever, across a sample surface. nih.gov Interactions between the tip and the surface cause the cantilever to deflect, and this deflection is monitored by a laser system to generate a three-dimensional topographical map of the surface with nanometer resolution. mdpi.combruker.com This allows for the direct visualization and quantification of surface features.

In the context of furan-based protective layers, AFM provides critical information on several key properties:

Surface Morphology and Topography: AFM images reveal the structure of the polymer film, including the arrangement of polymer chains, the presence of crystalline or amorphous regions, and the formation of aggregates or domains. researchgate.netbruker.com This is crucial for understanding how the polymer forms a continuous and effective protective layer. nih.gov

Surface Roughness: Quantitative analysis of AFM data yields roughness parameters (e.g., average roughness, root-mean-square roughness). Surface smoothness can be a critical factor for the performance of a coating. mdpi.com

Nanomechanical Properties: Advanced AFM modes, such as PeakForce Quantitative Nanomechanical Mapping (QNM), can simultaneously map properties like elastic modulus, adhesion, and deformation across the surface. bruker.comoxinst.com This provides insight into the mechanical integrity and durability of the furan-based polymer layer at the nanoscale. oxinst.com

By characterizing furan-based polymer films, AFM helps to establish structure-property relationships, guiding the development of new materials with desired protective characteristics. researchgate.netbruker.com For instance, AFM has been used to study how different methods of incorporating furan into polymer backbones affect the film's morphology and, consequently, its performance. researchgate.net

Table 3: Information Provided by AFM for Furan-Based Polymer Surfaces

| AFM-Derived Information | Relevance to Protective Layer Characterization | Source(s) |

| Topography/Morphology | Visualizes film continuity, defects, and structural organization. | researchgate.netbruker.com |

| Surface Roughness | Quantifies the smoothness of the coating, which impacts properties like adhesion and wettability. | mdpi.com |

| Phase Imaging | Maps variations in material properties, identifying different components or phases in composite polymer films. | bruker.com |

| Elastic Modulus | Measures the stiffness of the polymer film, indicating its mechanical robustness and durability. | bruker.comoxinst.com |

| Adhesion Mapping | Characterizes the tackiness of the surface, which is important for interfacial interactions. | oxinst.com |

Computational Chemistry and Theoretical Modeling of 3 4 Methoxybenzyl Furan

Electronic Structure Calculations

Electronic structure calculations are fundamental to modern computational chemistry, offering deep insights into the behavior of electrons within a molecule. These calculations can determine a wide range of properties, from the three-dimensional shape of the molecule to its electronic and reactive nature.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules. acu.edu.in This method is favored for its balance of accuracy and computational efficiency. nih.gov For 3-(4-methoxybenzyl)furan, DFT calculations, often using the B3LYP hybrid functional with a basis set such as 6-31G(d,p) or 6-311++G(d,p), are used to determine its most stable three-dimensional structure. nih.govmaterialsciencejournal.orgresearchgate.net This process, known as geometry optimization, calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. materialsciencejournal.org

| Parameter | Compound Type | Typical Calculated Value | Reference |

|---|---|---|---|

| C=C (furan ring) | Furan derivatives | ~1.37 - 1.43 Å | materialsciencejournal.org |

| C-O (furan ring) | Furan derivatives | ~1.36 - 1.37 Å | materialsciencejournal.org |

| C-O (methoxy) | Anisole derivatives | ~1.36 Å | materialsciencejournal.org |

| O-CH₃ (methoxy) | Anisole derivatives | ~1.42 Å | materialsciencejournal.org |

| C-C (benzyl bridge) | Benzyl (B1604629) derivatives | ~1.51 Å | Generic |

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The two most important FMOs are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing the molecule's stability and reactivity. asianpubs.org

A small HOMO-LUMO gap indicates that a molecule can be easily excited, suggesting high chemical reactivity and low kinetic stability. nanobioletters.com Conversely, a large energy gap implies high stability. nanobioletters.com For this compound, the HOMO is expected to be localized primarily on the electron-rich furan and methoxy-substituted phenyl rings, which are effective electron-donating regions. The LUMO would likely be distributed across the aromatic π-systems. The energy of these orbitals and their gap can be used to predict the molecule's behavior in reactions involving electron transfer. researchgate.netmdpi.com

From these energies, global reactivity descriptors can be calculated to quantify the molecule's reactive nature. nih.gov

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

High HOMO energy values indicate a better electron-donating capability, while low LUMO energy values suggest a greater ability to accept electrons. nih.gov

| Parameter | Symbol | Typical Value Range (eV) | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | -5.0 to -6.5 eV | Electron-donating ability. researchgate.net |

| LUMO Energy | ELUMO | -1.0 to -2.5 eV | Electron-accepting ability. researchgate.net |

| Energy Gap | ΔE | ~3.0 to 5.0 eV | Chemical reactivity and stability. nanobioletters.com |

| Chemical Hardness | η | ~1.5 to 2.5 eV | Resistance to change in electron distribution. nih.gov |

| Electrophilicity Index | ω | ~1.0 to 3.0 eV | Propensity to accept electrons. nih.gov |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. uni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov Different potential values are represented by different colors: red signifies regions of most negative potential (prone to electrophilic attack), while blue indicates areas of most positive potential (prone to nucleophilic attack). nanobioletters.comuni-muenchen.de Green and yellow represent intermediate potential values.

For this compound, the MEP map would show a significant negative potential (red/yellow) around the oxygen atoms of the furan ring and the methoxy (B1213986) group, identifying them as the primary sites for electrophilic attack. materialsciencejournal.orgnanobioletters.com The hydrogen atoms of the aromatic rings and the methylene (B1212753) bridge would exhibit a positive potential (blue/green), making them susceptible to nucleophilic interactions. nanobioletters.com

In addition to MEP, Mulliken atomic charge analysis provides a quantitative measure of the partial charge on each atom in the molecule. dntb.gov.ua This analysis helps to understand the electronic distribution and identify charged centers that influence the molecule's reactivity and intermolecular interactions. dntb.gov.ua

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.defaccts.de It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structure elements like bonds and lone pairs. uni-muenchen.de The key feature of NBO analysis is its ability to quantify the stabilizing effects of hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.net

The strength of these interactions is measured by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. acadpubl.eu In this compound, significant hyperconjugative interactions would be expected, such as:

Delocalization from the lone pairs (n) of the furan and methoxy oxygen atoms into adjacent anti-bonding sigma (σ) or pi (π) orbitals.

Interactions between the π orbitals of the furan ring and the phenyl ring.

Molecular Dynamics and Conformational Analysis

While electronic structure calculations focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations can model the movement of atoms and conformational changes over time, providing insights into the molecule's flexibility and stability in different environments. nih.govmdpi.com

A fundamental aspect of this is conformational analysis, which examines the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds. scribd.com For this compound, the most significant conformational flexibility comes from the rotation around the C-C single bond of the methylene bridge connecting the furan and benzyl groups.

This rotation gives rise to different conformers, often visualized using Newman projections. scribd.com The relative stability of these conformers is determined by steric and electronic effects. organicchemistrytutor.com

Anti-conformation: The furan ring and the phenyl ring are positioned 180° apart. This is typically the most stable conformation as it minimizes steric hindrance between the two bulky groups. pressbooks.pub

Gauche-conformation: The furan and phenyl rings are positioned at a 60° dihedral angle. This conformation is generally less stable than the anti-form due to increased steric repulsion. pressbooks.pub

Eclipsed-conformation: The rings are aligned, resulting in maximum steric repulsion and the highest energy state, making it a transitional state rather than a stable conformer. organicchemistrytutor.com

Quantum mechanical calculations can precisely determine the energy differences between these conformers, revealing the molecule's preferred shape and the energy barriers to rotation. researchgate.net

Theoretical Prediction of Reactivity and Selectivity

The computational methods described above converge to provide a comprehensive theoretical prediction of the reactivity and selectivity of this compound.

Reactivity: The HOMO-LUMO energy gap is a primary indicator of global reactivity. nanobioletters.com A smaller gap suggests the molecule is more likely to participate in chemical reactions. nih.gov Global reactivity descriptors like chemical hardness and the electrophilicity index further quantify this propensity. nih.gov

Selectivity (Regio- and Stereoselectivity): The sites of reaction are predicted by local reactivity descriptors. The MEP map visually identifies the most probable locations for electrophilic (electron-rich red regions) and nucleophilic (electron-poor blue regions) attack. nanobioletters.comnih.gov Fukui functions, derived from DFT, provide a more quantitative prediction of local reactivity, indicating which atoms are most susceptible to attack. nanobioletters.com For instance, in a potential cycloaddition reaction, these tools would help predict which face of the furan ring is more reactive and how the substituents will be oriented in the product. researchgate.netrsc.org NBO analysis can also contribute by identifying the most significant donor-acceptor interactions that would stabilize a particular reaction pathway.

By integrating these theoretical models, a detailed predictive profile of this compound's chemical behavior can be constructed, guiding experimental efforts in synthesis and application.

Fukui Functions and Reactivity Indices

Conceptual Density Functional Theory (DFT) is a fundamental tool for predicting chemical reactivity. Within this framework, Fukui functions and related reactivity indices are calculated to identify the most reactive sites within a molecule. researchgate.netnih.gov These descriptors help in understanding how this compound would interact with other chemical species.

Fukui Functions: The Fukui function, ƒ(r), quantifies the change in electron density at a specific point 'r' when the total number of electrons in the system changes. It highlights the regions of a molecule that are most susceptible to different types of chemical attack. tandfonline.com

ƒ+(r): This function indicates the propensity of a site to accept an electron, thus identifying it as a target for nucleophilic attack .

ƒ-(r): This function shows the propensity of a site to donate an electron, marking it as a location for electrophilic attack .

ƒ0(r): This function points to the likely sites for radical attack . researchgate.net

For this compound, theoretical calculations would likely reveal that the furan ring, being an electron-rich aromatic system, contains primary sites for electrophilic attack. utripoli.edu.ly Conversely, the oxygen atom of the methoxy group and the furan ring's oxygen could be susceptible to nucleophilic interactions under specific conditions.

| Reactivity Index | Formula | Significance in Predicting Reactivity |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. |

| Electronic Chemical Potential (μ) | (ELUMO + EHOMO) / 2 | Measures the escaping tendency of electrons. A negative value indicates stability. tandfonline.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron distribution. Harder molecules have larger energy gaps. rsc.org |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; a measure of the molecule's polarizability. |

| Global Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the ability of a molecule to accept electrons; a measure of its electrophilic nature. rsc.org |

| Nucleophilicity Index (N) | EHOMO(Nu) - EHOMO(TCE) | Measures the nucleophilic character of a molecule relative to a reference (tetracyanoethylene, TCE). rsc.org |

These theoretical tools are invaluable for predicting how this compound might behave in various chemical environments, guiding synthetic strategies and mechanistic investigations. tandfonline.com

Modeling of Catalytic Interactions and Inhibition Effects

Computational modeling is instrumental in elucidating the mechanisms behind catalytic processes and enzyme inhibition involving furan-based compounds. Although specific modeling studies on the catalytic interactions of this compound are not extensively documented, research on related structures provides a clear framework for how such investigations would proceed. Calix nih.govpyrroles, for example, have been modeled as organocatalysts that activate substrates through hydrogen-bonding interactions in reactions involving furan derivatives. beilstein-journals.org

More commonly, the this compound scaffold is relevant in the context of enzyme inhibition. Computational models are used to understand and predict the inhibitory activity of molecules by simulating their interaction with a target protein's active site. For instance, derivatives of benzofuran-2-yl-(phenyl)-3-pyridylmethanol have been evaluated as inhibitors of the P450 aromatase enzyme, with molecular modeling suggesting that the (S)-enantiomer is the more active form. tandfonline.com Similarly, studies on furan-containing pyrazoles have used molecular modeling to understand their inhibitory activity against α-synuclein aggregation, a process implicated in neurodegenerative diseases. griffith.edu.au A synthesized compound, 4-methoxyphenyl (B3050149) (E)-3-(furan-3-yl) acrylate (B77674), was found to inhibit the proliferation of vascular smooth muscle cells, and its mechanism was explored through modeling its effect on matrix metalloproteinases and cyclooxygenase-2 (COX-2). nih.gov

These modeling studies typically involve:

Molecular Dynamics (MD) Simulations: To observe the dynamic behavior of the ligand-protein complex over time, confirming the stability of the binding pose.

Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA): To provide a more accurate estimation of the binding affinity between the inhibitor and the enzyme. scielo.brnih.gov

These computational approaches allow for a detailed, atom-level understanding of the forces driving the inhibition, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. This insight is critical for optimizing lead compounds to enhance their potency and selectivity as potential therapeutic agents.

Structure-Based Virtual Screening and Molecular Docking Studies in Ligand Design

Structure-based virtual screening and molecular docking are cornerstone techniques in modern drug discovery, enabling the rapid identification of potential drug candidates from large compound libraries. nih.gov These methods rely on the three-dimensional structure of a biological target (e.g., an enzyme or receptor) to predict how well a small molecule, or ligand, will bind to it. The this compound scaffold is a valuable starting point for such in-silico investigations due to its presence in various biologically active molecules.

Virtual Screening: In a virtual screening campaign, vast libraries of chemical structures are computationally docked into the active site of a target protein. mdpi.com Compounds are then ranked based on their predicted binding affinity (docking score), and the top-scoring hits are selected for further experimental validation. nih.gov This approach has been successfully used to identify novel inhibitors for numerous targets using furan-containing fragments. nih.govmdpi.com

Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The analysis provides a docking score, which estimates the binding free energy, and reveals the specific molecular interactions that stabilize the complex. For ligands containing the methoxyphenyl furan motif, key interactions often include:

Hydrogen Bonding: With polar residues in the active site.

Hydrophobic Interactions: Involving the benzyl and furan rings.

Pi-Pi Stacking: Between the aromatic rings of the ligand and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the protein.

Studies on structurally related compounds illustrate the power of this technique. For example, furan-derived chalcones and their pyrazoline derivatives have been designed and evaluated as antimicrobial agents, with molecular docking used to rationalize their activity. mdpi.com In another study, furan-bearing thiazolidine-2,4-diones were identified as potential hypoglycemic agents by docking them into the PPARγ receptor. ijper.org The results showed that compounds with electron-releasing groups, such as a methoxy group, exhibited high binding affinity. ijper.org

| Compound/Scaffold | Target Enzyme/Protein | Docking Score / Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Furan-derived Chalcones | S. aureus DNA gyrase | -8.9 to -10.1 | Asp81, Gly85, Ile86, Pro87, Arg144 | mdpi.com |

| Furan-bearing Thiazolidine-2,4-diones | PPARγ | -8.61 to -9.02 | Ser289, His323, His449, Tyr473 | ijper.org |

| 5-Acetyl-2-(4-methoxyphenyl)benzofuran | α-glucosidase | -9.8 | Asp214, Glu276, Asp349 | nih.gov |

| Furan-1,3,4-oxadiazole Derivatives | Human Tyrosinase (hTYR) | -13.30 | His244, His259, His263, Phe264, Ser282 | nih.govmdpi.com |

| (Z)-benzo[b]furan-2-yl cyanocombretastatins | α/β tubulin | -7.74 | Asn101, Ser178, Val181 (α); Asn258, Lys352 (β) | mdpi.com |

Note: The table presents data from compounds structurally related to this compound to illustrate the application and findings of molecular docking studies.

Through these computational methods, the this compound core can be used as a scaffold in ligand design, guiding the synthesis of new derivatives with potentially enhanced biological activity against a wide range of therapeutic targets. bohrium.com

Advanced Applications of 3 4 Methoxybenzyl Furan and Furan Derivatives in Research

Role in Advanced Materials Science

The incorporation of furan (B31954) moieties into materials can lead to novel properties, including enhanced thermal stability, tailored electronic characteristics, and the potential for bio-based sourcing. However, research into the specific applications of 3-(4-Methoxybenzyl)furan in this domain is not widely documented.

Polymer Chemistry and Resin Formulations, including Epoxy Resins

The furan ring is a valuable building block in polymer chemistry, often used to create thermosetting resins with high corrosion resistance and thermal stability. Furan-based epoxy resins, for instance, are being developed as sustainable alternatives to traditional bisphenol A (BPA)-based epoxies. These bio-based resins often exhibit competitive mechanical strength and adhesion properties.

Despite the extensive research into furan-based polymers, there is currently no specific information available in the scientific literature detailing the use of This compound as a monomer or additive in polymer chemistry or resin formulations, including epoxy resins. Research has primarily focused on other derivatives, such as those derived from furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). vulcanchem.comnih.gov

Table 1: Research Findings on this compound in Polymer and Resin Formulations

| Application Area | Research Findings for this compound |

|---|---|

| Monomer in Polymerization | No data available. |

| Additive in Epoxy Resins | No data available. |

Organic Photovoltaic Materials and Semiconductors

Furan derivatives are recognized as promising components for organic electronic materials due to their electronic properties, which are comparable to their more commonly used thiophene (B33073) analogs. chemdiv.comresearchgate.net The oxygen atom in the furan ring can facilitate intermolecular orbital overlap, which is beneficial for charge transport. researchgate.net Research has explored various fused polycyclic furans and furan-containing polymers for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs), demonstrating their potential for high charge mobility and power conversion efficiencies. researchgate.netvulcanchem.com

A comprehensive review of the literature reveals no specific studies on the application of This compound as a primary component in organic photovoltaic materials or semiconductors. The focus remains on more complex, often fused, furan-based structures designed to optimize electronic properties. chemdiv.comvulcanchem.com

Table 2: Research Findings on this compound in Organic Electronics

| Application Area | Research Findings for this compound |

|---|---|

| Organic Photovoltaic (OPV) Donor Material | No data available. |

| Organic Photovoltaic (OPV) Acceptor Material | No data available. |

High Energy Density Materials (HEDMs)

The furan scaffold has been investigated as a backbone for the synthesis of High Energy Density Materials (HEDMs). Typically, this involves the introduction of nitro or other energetic groups onto the furan ring to create compounds with significant energy release capabilities.

There is no available scientific literature that reports the use or investigation of This compound in the context of High Energy Density Materials. The research in this field is concentrated on furan derivatives bearing specific energy-rich functional groups, which are absent in the structure of this compound.

Table 3: Research Findings on this compound in HEDMs

| Application Area | Research Findings for this compound |

|---|---|

| Energetic Material Precursor | No data available. |

Catalysis and Ligand Design

The furan ring can be incorporated into ligand structures for transition metal catalysis, influencing the steric and electronic environment of the metal center. This has led to the development of novel catalysts for a variety of organic transformations.

Furan-Containing Ligands in Homogeneous and Heterogeneous Catalysis

Furan-containing ligands have been successfully employed in both homogeneous and heterogeneous catalysis. For instance, ruthenium complexes with furan-containing ligands have shown high activity in metathesis reactions. In heterogeneous catalysis, furan derivatives can be used to synthesize or modify solid supports and catalysts.

While the broader class of furan derivatives is utilized in catalysis, specific research detailing the direct use of This compound as a ligand is limited. However, one study notes that precursors related to 3-(4-Methoxyphenyl)furan are used to synthesize a polymer-modified solid acid catalyst, polyether sulfone sulfamic acid (PES-NHSO₃H). This catalyst demonstrates high acidity and stability, making it effective for the synthesis of various heterocycles in green chemistry applications, and it can be reused multiple times without significant loss of activity.

Design of Novel Catalytic Systems Based on Furan Scaffolds

The furan scaffold serves as a versatile platform for designing new catalytic systems. The ability to functionalize the furan ring at various positions allows for the fine-tuning of catalyst properties. This includes the development of catalysts for asymmetric synthesis and the creation of systems for sustainable chemical processes, such as the conversion of biomass.

Currently, there are no specific reports on the design of novel catalytic systems where This compound is the central scaffold. The research on furan-based catalytic systems often involves more complex structures or the use of the furan ring's reactivity in multi-step synthetic strategies to build the final catalyst.

Table 4: Research Findings on this compound in Catalysis

| Application Area | Research Findings for this compound |

|---|---|

| Direct use as a Ligand | No specific data available. |

| Precursor for Catalyst Synthesis | Used in the synthesis of a polymer-modified solid acid catalyst (PES-NHSO₃H). |

Chemosensor Development

Furan derivatives are integral to the design of chemosensors, which are molecules that signal the presence of specific analytes through a detectable change, such as fluorescence.

Fluorescent Chemosensors for Ion Detection

Fluorescent chemosensors containing furan moieties have been successfully developed for the detection of various metal ions. These sensors operate on principles that translate the binding of a metal ion into a change in fluorescence, offering high sensitivity and selectivity. chemisgroup.us

For instance, a furan Schiff base functionalized with polyethylene (B3416737) glycol (PEG) was designed as a water-soluble fluorescent chemosensor for aluminum ions (Al³⁺) in a completely aqueous solution. rsc.org This sensor, PEGFB, is normally non-fluorescent but exhibits a significant increase in fluorescence, turning from colorless to bright cyan upon binding with Al³⁺. rsc.org It demonstrates high selectivity for Al³⁺ even in the presence of other metal ions and has a very low detection limit of 7.90 × 10⁻⁹ M. rsc.org Similarly, another furan-based fluorescent chemosensor was developed for the selective determination of chromium ions (Cr³⁺), displaying a notable colorimetric and fluorometric response. researchgate.net The interaction involves the coordination of the chromium ion with the electron-rich furan oxygen and a pyridine (B92270) nitrogen atom within the sensor molecule. researchgate.net This particular sensor for Cr³⁺ boasts a rapid response time of 30 seconds and a low detection limit of 142 nM. researchgate.net

Benzofuran (B130515) derivatives have also been prominent in this field. A benzofuran-based chemosensor, 3-(3-((4-methylbenzyl)-amino)-propanamide)-benzofuran-2-carboxamide (BAA), was synthesized and showed a "turn-on" fluorescent response specifically for ferric ions (Fe³⁺). chemisgroup.us This is noteworthy because many iron sensors exhibit a "switch-off" response due to the paramagnetic nature of Fe³⁺. chemisgroup.us Another benzofuran glycinamide-based chemosensor, 3-(2-([4-fluorobenzyl]-amino)-acetamido)-benzofuran-2-carboxamide (BGA), was developed for the selective "turn-off" detection of Fe³⁺ ions. chemisgroup.us

Here is an interactive data table summarizing the properties of these furan-based chemosensors:

| Sensor Name | Target Ion | Response Type | Detection Limit | Key Feature |

| PEGFB | Al³⁺ | Turn-on | 7.90 x 10⁻⁹ M | Water-soluble, operates in 100% aqueous solution. rsc.org |

| 4a | Cr³⁺ | Turn-on | 142 nM | Fast response time (30s). researchgate.net |

| BAA | Fe³⁺ | Turn-on | Not specified | "Turn-on" response for paramagnetic Fe³⁺. chemisgroup.us |

| BGA | Fe³⁺ | Turn-off | Not specified | High selectivity for Fe³⁺. chemisgroup.us |

| HBC | Zn²⁺ | Not specified | Not specified | Benzofuran functionalized chemosensor. chemisgroup.us |

| Benzofuran-2-boronic acid | Pd²⁺ | Turn-on | 9.8 nM | High selectivity for Pd²⁺. chemisgroup.us |

Principles of Signal Transduction, including Intramolecular Charge Transfer

The functionality of these fluorescent chemosensors is underpinned by various photophysical mechanisms, with Intramolecular Charge Transfer (ICT) being a prominent principle. researchgate.netmdpi.com In the ground state, a chemosensor molecule may have a specific distribution of electron density. Upon excitation with light, this electron density can be redistributed, a process known as ICT. The presence of a metal ion can significantly influence this process.

In the case of the Cr³⁺ sensor, the coordination of the ion to the furan oxygen and pyridine nitrogen induces a change in the ICT character of the molecule, leading to a detectable fluorescent signal. researchgate.net Similarly, the benzofuran-based sensor BAA exhibits an ICT process in its free state. chemisgroup.us When it interacts with Fe³⁺, the energy level of the Lowest Unoccupied Molecular Orbital (LUMO) decreases, which in turn diminishes the ICT process and leads to a change in the probe's fluorescence. chemisgroup.us

Other mechanisms that contribute to signal transduction in furan-based chemosensors include Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF). researchgate.net For example, a quinoline-based probe for Cd²⁺ detection operates through a combination of PET and CHEF mechanisms. researchgate.net

Advanced Sensor Array Technologies for Enhanced Specificity

To improve the specificity and discriminatory power of chemosensors, researchers are developing advanced sensor array technologies. These arrays can consist of multiple sensors that each have a slightly different response to a range of analytes. By analyzing the pattern of responses across the array, it is possible to identify specific analytes with greater confidence than with a single sensor. While the search results did not provide specific examples of advanced sensor array technologies focused solely on this compound, the development of diverse furan-based chemosensors with varying selectivities lays the groundwork for their integration into such arrays. For instance, the distinct responses of PEGFB for Al³⁺ and the furan-pyrene conjugated chalcone (B49325) receptor for both Al³⁺ and HSO₃⁻ could be leveraged in a sensor array for the simultaneous detection and discrimination of these species. rsc.orgusm.my

Biological and Enzymatic Activity Research (Mechanistic Focus)

The furan nucleus is a key structural motif in many compounds exhibiting significant biological activity. Research in this area is increasingly focused on elucidating the precise molecular mechanisms by which these compounds exert their effects.

In Vitro Enzyme Inhibition Mechanisms (e.g., Urease, Tyrosinase, ATP-Citrate Lyase, VEGFR-2)

Furan derivatives have been identified as potent inhibitors of several key enzymes implicated in various diseases.

Urease: Furan chalcone derivatives have demonstrated significant urease inhibitory activity. nih.govnih.gov A study on phenyl-3-(5-aryl-2-furyl)-2-propen-1-ones revealed that compounds with specific substitutions, such as a 2,5-dichloro functionality, were potent inhibitors of urease. nih.gov The most active compound, 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2-propen-1-one, had an IC₅₀ value of 16.13 ± 2.45 μM, which is more potent than the standard inhibitor thiourea (B124793) (IC₅₀ = 21.25 ± 0.15 μM). nih.gov Molecular docking studies suggest that these inhibitors interact with the active site of the enzyme. nih.gov

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is a target for treating hyperpigmentation. mdpi.com Furan derivatives have shown promise as tyrosinase inhibitors. unimi.itresearchgate.net For example, (E)-1-(furan-2-yl)prop-2-en-1-one derivatives have been synthesized and evaluated for their inhibitory activity against mushroom tyrosinase. mdpi.com One derivative, bearing a 2,4-dihydroxyphenyl group, exhibited potent inhibition with IC₅₀ values of 0.0433 µM and 0.28 µM for monophenolase and diphenolase activity, respectively, significantly lower than the standard kojic acid. mdpi.com Kinetic studies revealed a mixed-type inhibition mechanism. mdpi.com

ATP-Citrate Lyase (ACLY): ACLY is a crucial enzyme in cellular lipogenesis and is considered a target for cancer therapy. medchemexpress.comunipi.it Through virtual high-throughput screening of a furoic acid library, several furan and benzofuran carboxylate derivatives were identified as novel ACLY inhibitors. nih.govresearchgate.net The most potent of these, compound A1, displayed an IC₅₀ of 4.1 µM. nih.govresearchgate.net This research highlights the potential of furan carboxylic acid derivatives in the development of new anticancer drugs. researchgate.net

VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key player in angiogenesis, a process critical for tumor growth. acs.orgresearchgate.net Novel furan- and furopyrimidine-based derivatives have been synthesized and evaluated as VEGFR-2 inhibitors. acs.orgnovanet.calincoln.ac.uk Several of these compounds showed remarkable enzyme inhibition, with IC₅₀ values in the nanomolar range, comparable to the known inhibitor sorafenib. acs.orgnovanet.calincoln.ac.uk For example, compound 7b, a furan derivative, exhibited an IC₅₀ of 42.5 nM. acs.orgnovanet.calincoln.ac.uk

The following table summarizes the inhibitory activities of selected furan derivatives against these enzymes:

| Enzyme | Furan Derivative Class | Example Compound | IC₅₀ Value | Inhibition Mechanism |

| Urease | Furan Chalcones | 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2-propen-1-one | 16.13 ± 2.45 μM | Not specified |

| Tyrosinase | (E)-1-(furan-2-yl)prop-2-en-1-ones | Compound with 2,4-dihydroxyphenyl group | 0.0433 µM (monophenolase) | Mixed-type |

| ATP-Citrate Lyase | Furan Carboxylates | Compound A1 | 4.1 µM | Not specified |

| VEGFR-2 | Furan and Furopyrimidines | Compound 7b | 42.5 nM | Not specified |

Receptor Binding Studies and Ligand-Receptor Interactions

Understanding the interactions between furan derivatives and their biological targets at the molecular level is crucial for drug design and development. Receptor binding studies provide valuable insights into the affinity and selectivity of these compounds.

For example, studies on salvinorin A, a natural product containing a furan ring, and its derivatives have explored their binding to opioid receptors. beilstein-journals.orgresearchgate.netacs.org These studies have shown that modifications to the furan ring can significantly impact the affinity and functional activity at the κ-opioid receptor. beilstein-journals.orgresearchgate.net While some substitutions on the furan ring are tolerated, others can abolish binding, suggesting that the furan ring is situated in a constrained part of the receptor's binding pocket. researchgate.netacs.org

Furthermore, the furan ring itself can participate in important non-covalent interactions with protein residues, such as π-π stacking with aromatic amino acids. The amino group often found in furan derivatives can form hydrogen bonds, further influencing the compound's binding affinity and specificity.

| Compound Class | Receptor | Key Findings |

| Salvinorin A Derivatives | κ-Opioid Receptor | Modifications to the furan ring significantly affect binding affinity and functional activity. beilstein-journals.orgresearchgate.netacs.org |

| General Furan Derivatives | Various Receptors | The furan ring can engage in π-π stacking interactions, while appended functional groups can form hydrogen bonds. |

Structure-Activity Relationship (SAR) Investigations in Bioactive Furan Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. ijabbr.commdpi.com For furan derivatives, SAR investigations systematically modify the furan ring and its substituents to identify key features responsible for their therapeutic effects. ijabbr.com These studies are instrumental in designing new drug candidates with improved potency, selectivity, and safety profiles. ijabbr.com

The biological activity of furan derivatives is highly dependent on the nature and position of substituents on the furan ring. mdpi.commedcraveonline.com For instance, in a series of benzofuran derivatives, which contain a furan ring fused to a benzene (B151609) ring, the substitution at the C-2 position was found to be critical for cytotoxic activity. mdpi.com The introduction of a 3,4,5-trimethoxybenzoyl group at this position has been highlighted as a significant factor for the antiproliferative activity of certain benzofuran derivatives. mdpi.com

In the case of furan-containing chalcones, SAR studies have revealed that the presence and type of substituents on the associated phenyl rings significantly impact their activity as urease inhibitors. researchgate.netresearchgate.net For example, furan chalcones with chloro and carboxyl groups were generally more active than those with nitro or bromo groups. researchgate.net Specifically, a derivative with 2,5-dichloro substituents on the phenyl ring was identified as a potent urease inhibitor. researchgate.net

Similarly, research on furan-ring fused chalcones as antiproliferative agents showed that attaching a furan moiety to the A-ring of a chalcone enhanced its activity against leukemia cells by more than double when compared to the original dihydroxychalcone. nih.gov The position of substituents also matters; a study on benzofuran derivatives showed that a methyl group at C-3 and a methoxy (B1213986) group at C-6 resulted in greater potency than other substitution patterns. mdpi.com

The 4-methoxyphenyl (B3050149) group, a key feature of this compound, is a common pharmacophore in medicinal chemistry known to enhance metabolic stability and target affinity. In a study of benzofuran-2-yl-(phenyl)-3-pyridylmethanol derivatives as aromatase inhibitors, the derivative with a 4-methoxyphenyl substituent displayed the highest activity, with an IC₅₀ value of 1.3 µM. tandfonline.com This highlights the importance of the methoxybenzyl moiety in conferring biological activity.

Table 1: SAR Findings in Bioactive Furan Derivatives

| Compound Class | Key Structural Feature | Resulting Biological Activity | Reference |

|---|---|---|---|

| Benzofuran Derivatives | 3,4,5-Trimethoxybenzoyl group at C-2 | Potent antiproliferative activity | mdpi.com |

| Furan Chalcones | 2,5-Dichloro substitution on phenyl ring | Potent urease inhibition (IC₅₀ = 16.13 µM) | researchgate.net |

| Furan-Fused Chalcones | Furan moiety on chalcone A-ring | >2-fold increase in antiproliferative activity | nih.gov |

| Benzofuran-2-yl-pyridylmethanols | 4-Methoxyphenyl substituent | Optimal aromatase inhibition (IC₅₀ = 1.3 µM) | tandfonline.com |

| 3,4-Diarylfuran-2(5H)-ones | Fluoro on C-3 phenyl, Methoxy on C-4 phenyl | Selective COX-1 inhibition (submicromolar IC₅₀) | acs.org |

Modulation of Specific Enzymatic Activities or Signaling Pathways in Model Systems

Furan derivatives have been shown to modulate a variety of cellular processes by interacting with specific enzymes and signaling pathways. ijabbr.comnih.gov Their ability to act as bioisosteres for other aromatic groups makes them valuable scaffolds in drug design. ijabbr.com

One area of significant research is the inhibition of cyclooxygenase (COX) enzymes. A derivative of rofecoxib, 3,4-diphenylfuran-2(5H)-one, was found to be a weak, selective COX-1 inhibitor. acs.org Further studies on this scaffold showed that 3,4-diarylfuran-2(5H)-ones containing a fluoro-substituent on the C-3 phenyl ring and a methoxy-substituent on the C-4 phenyl ring were potent and selective COX-1 inhibitors, with IC₅₀ values in the submicromolar range. acs.org

In the context of cancer research, certain furan derivatives interfere with tubulin polymerization, a critical process for cell division. acs.org Phenyl amino thiazole (B1198619) compounds, which incorporate a furan ring, were found to inhibit cancer cell growth by disrupting tubulin polymerization. acs.org Another study synthesized dihydropyrazolo[3,4-b]pyridine and benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine compounds, including an N-(4-methoxybenzyl)-4-furan-2-methyl derivative, which were designed as dual inhibitors of KSP and Aurora-A kinase, two proteins involved in mitosis. nih.gov

Furan derivatives also modulate signaling pathways involved in inflammation and metabolism. nih.gov Natural furan derivatives have been observed to exert regulatory effects on pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) signaling pathways. nih.govdovepress.com Furthermore, a derivative, 4-Methoxyphenyl (E)-3-(furan-3-yl) acrylate (B77674), has been shown to inhibit vascular smooth muscle cell proliferation by suppressing the activation of matrix metalloproteinase-2 (MMP-2) and MMP-9, and by downregulating cyclooxygenase-2 (COX-2) expression. vulcanchem.com

The antimicrobial activity of furan derivatives often involves the modification of microbial enzymes or signaling. nih.govnih.gov For example, furanones have been shown to disrupt the quorum-sensing receptor in bacteria and inactivate the LuxS enzyme, which is involved in producing a key signaling molecule. dovepress.com

Table 2: Modulation of Enzymatic and Signaling Pathways by Furan Derivatives

| Furan Derivative Class | Target Enzyme/Pathway | Observed Effect | Model System | Reference |

|---|---|---|---|---|

| 3,4-Diarylfuran-2(5H)-ones | Cyclooxygenase-1 (COX-1) | Selective inhibition | Purified protein assays | acs.org |

| Phenyl Amino Thiazoles | Tubulin | Inhibition of polymerization | In vitro cancer cells | acs.org |

| 4-Methoxyphenyl (E)-3-(furan-3-yl) acrylate | MMP-2, MMP-9, COX-2 | Suppression of activation/expression | Vascular smooth muscle cells | vulcanchem.com |

| Natural Furan Derivatives | MAPK, PPAR-γ pathways | Regulatory effects | Cellular models | nih.govdovepress.com |

| Furanones | LuxS enzyme, Quorum-sensing receptor | Inactivation and disruption | Bacterial systems | dovepress.com |

Corrosion Inhibition Research

Furan derivatives have demonstrated significant potential as corrosion inhibitors for various metals, particularly in acidic environments. researchgate.netunram.ac.id Their effectiveness stems from their molecular structure, which typically includes heteroatoms (like the oxygen in the furan ring), aromatic rings, and π-electrons. unram.ac.idmdpi.com These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that blocks active sites and reduces the rate of corrosion. unram.ac.idchemsociety.org.ng

The mechanism of inhibition involves the interaction between the inhibitor's electrons and the metal's orbitals. Furan derivatives can donate electrons from their highest occupied molecular orbital (HOMO) to the unoccupied d-orbitals of the metal, and can also accept electrons from the metal into their lowest unoccupied molecular orbital (LUMO), a process known as back-donation. unram.ac.idacademy.edu.ly This dual process strengthens the adsorption bond. academy.edu.ly

Studies have shown that the efficiency of furan derivatives as corrosion inhibitors is influenced by their specific structure and the substituents on the furan ring. researchgate.netnih.gov For example, a study comparing 2-methylfuran, furfuryl alcohol, and furfurylamine (B118560) as inhibitors for carbon steel in 1M HCl found that all were effective, with furfuryl alcohol being the best. researchgate.netcapes.gov.br These compounds act as mixed-type inhibitors, affecting both the anodic and cathodic reactions of corrosion. researchgate.netcapes.gov.br The adsorption of these derivatives on the steel surface was found to follow the Langmuir adsorption isotherm model. researchgate.netcapes.gov.br

Quantitative structure-activity relationship (QSAR) models have been developed to correlate the inhibition efficiency of furan derivatives with their electronic and structural properties, such as HOMO and LUMO energies, dipole moment, and electronegativity. unram.ac.id These models help in predicting the effectiveness of new, untested furan compounds. unram.ac.id

Research on mild steel in 0.5 M HCl demonstrated that furan-2,5-dicarboxylic acid achieved a remarkable inhibition efficiency of 99.5% at a concentration of 5 × 10⁻³ M. nih.govresearchgate.net Another study using a novel furan derivative, 5-(furan-2-ylmethylsulfonyl-4-phenyl-2, 4-dihydro ijabbr.comresearchgate.netvulcanchem.com triazole-3-thione), reported an inhibition efficiency of 99.4% for carbon steel in 1.0 M HCl at a concentration of 150 ppm. sciopen.com These findings underscore the high potential of functionalized furan compounds in industrial applications for metal protection. unram.ac.id

Table 3: Corrosion Inhibition Efficiency of Furan Derivatives

| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|---|

| Furfuryl alcohol | Carbon Steel | 1 M HCl | - | Best among three tested derivatives | researchgate.netcapes.gov.br |

| Methyl 2-furoate | Mild Steel | 1 M HCl | 10⁻³ M | 93 | researchgate.net |

| 4-((furan-2-ylmethylene)amino)antipyrine (FAP) | Mild Steel | 1 M HCl | 0.0005 M | 93.3 | j-cst.org |

| Furan-2,5-dicarboxylic acid | Mild Steel | 0.5 M HCl | 5 x 10⁻³ M | 99.5 | nih.govresearchgate.net |

| 5-(furan-2-ylmethylsulfonyl-4-phenyl-2, 4-dihydro ijabbr.comresearchgate.netvulcanchem.com triazole-3-thione) | Carbon Steel | 1.0 M HCl | 150 ppm | 99.4 | sciopen.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-methylfuran |

| 3,4-diphenylfuran-2(5H)-one |

| This compound |

| 4-((furan-2-ylmethylene)amino)antipyrine |

| 4-Methoxyphenyl (E)-3-(furan-3-yl) acrylate |

| 5-(furan-2-ylmethylsulfonyl-4-phenyl-2, 4-dihydro ijabbr.comresearchgate.netvulcanchem.com triazole-3-thione) |

| Ethyl 2-furoate |

| Furan-2,5-dicarboxylic acid |

| Furfuryl alcohol |

| Furfurylamine |

| Methyl 2-furoate |

| N-(4-methoxybenzyl)-4-furan-2-methyl-1,4-dihydrobenzo(4,5)imidazo(1,2-a)pyrimidine-3-carboxamide |

Future Directions and Emerging Research Avenues for 3 4 Methoxybenzyl Furan

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Future synthetic strategies for 3-(4-Methoxybenzyl)furan and its derivatives will increasingly prioritize efficiency and sustainability, aligning with the principles of green chemistry. A key focus is the utilization of renewable biomass as a feedstock, moving away from traditional petrochemical-based syntheses. rsc.org Furan (B31954) compounds are vital intermediates in the conversion of biomass into fine chemicals and advanced fuels. rsc.org Research is directed towards integrated one-pot reaction processes that couple biomass hydrolysis with subsequent dehydration and functionalization steps, aiming for economically viable and efficient production under mild conditions. rsc.org

The development of sustainable catalytic pathways is another critical avenue. This includes the use of polyoxometalates, zeolites, non-noble metals, and ionic liquids to catalyze the transformation of carbohydrates into furan derivatives. frontiersin.org These catalysts offer advantages such as reusability and reduced environmental impact. Furthermore, the adoption of green reaction media, like natural deep eutectic solvents (NADESs), and energy-efficient techniques, such as microwave irradiation, is expected to grow. Such approaches not only enhance reaction rates but also minimize the use of hazardous organic solvents. The enzymatic synthesis of furan-based polymers also represents a clean and energy-efficient alternative to traditional polymerization, avoiding toxic residuals and environmental contamination. acs.org

| Synthetic Approach | Key Features | Potential Advantages |

| Biomass Conversion | Utilization of renewable feedstocks like chitin (B13524) and carbohydrates. rsc.orgfrontiersin.org | Reduced reliance on fossil fuels, adherence to green chemistry principles. rsc.org |

| One-Pot Reactions | Multi-step syntheses performed in a single reaction vessel. rsc.org | Increased efficiency, reduced waste, and simplified purification. rsc.org |

| Sustainable Catalysis | Use of zeolites, ionic liquids, and non-noble metal catalysts. frontiersin.org | Catalyst recyclability, lower costs, and milder reaction conditions. frontiersin.org |

| Green Solvents/Energy | Employment of NADESs and microwave irradiation. | Environmentally benign, faster reaction times, and improved yields. |

| Enzymatic Synthesis | Use of biocatalysts like lipases for polymerization. acs.org | High selectivity, mild conditions, and production of biodegradable materials. acs.org |

Exploration of Unprecedented Reactivity Patterns and Transformations

While the fundamental reactivity of the furan ring is well-established, future research will delve into discovering and harnessing unprecedented reactivity patterns of substituted furans like this compound. One area of interest is the exploration of pericyclic reactions, such as the Diels-Alder reaction. Studies on boron-substituted furans have shown that substituents can dramatically influence reactivity and stereoselectivity, with the trifluoroborate group at the C-3 position acting as a highly activating group, leading to efficient formation of exo cycloadducts. acs.org Understanding how the 4-methoxybenzyl group at the 3-position influences the diene character of the furan ring in such cycloadditions could lead to novel synthetic applications.

Another emerging area is the development of novel multicomponent reactions and rearrangement pathways. For instance, Pummerer-type rearrangements have been utilized for the rapid assembly of highly functionalized tetrasubstituted furans. acs.org Investigating analogous transformations for 3-substituted furans could provide efficient routes to complex molecular architectures. Furthermore, exploring selective functionalization of the furan ring, despite its high reactivity, remains a challenge. Developing mild and regioselective methods for electrophilic aromatic substitution, metalation, and cross-coupling reactions on the this compound scaffold will be crucial for synthesizing a diverse range of derivatives for various applications.

Advanced Computational Modeling for Predictive Design and Materials Discovery

Computational chemistry is poised to play an increasingly integral role in the study of furan derivatives. Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the structural and electronic properties of molecules like this compound. manchester.ac.uk These methods can be used to predict molecular geometries, vibrational frequencies, and intermolecular interactions, providing insights that complement experimental data. manchester.ac.uk Potential energy surface scans can establish the characteristics of ground and transition states, helping to understand conformational preferences and reaction mechanisms. manchester.ac.uk